molecular formula C42H82N4O2 B12687741 N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) CAS No. 93918-54-8

N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide)

Cat. No.: B12687741
CAS No.: 93918-54-8
M. Wt: 675.1 g/mol
InChI Key: SEACOSILDQEZMB-XPWSMXQVSA-N
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Description

N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) is a complex organic compound with the molecular formula C42H82N4O2. This compound is known for its unique structure, which includes long hydrocarbon chains and multiple functional groups. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) typically involves the reaction of ethylenediamine with 9-octadecenoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amides or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines.

Scientific Research Applications

N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]dihexadecanamide: Similar in structure but with different hydrocarbon chains.

    N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide): Contains additional unsaturation in the hydrocarbon chains.

Uniqueness

N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9-octadecenamide) is unique due to its specific combination of functional groups and hydrocarbon chains, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.

Properties

CAS No.

93918-54-8

Molecular Formula

C42H82N4O2

Molecular Weight

675.1 g/mol

IUPAC Name

(E)-N-[2-[2-[2-[[(E)-octadec-9-enoyl]amino]ethylamino]ethylamino]ethyl]octadec-9-enamide

InChI

InChI=1S/C42H82N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,43-44H,3-16,21-40H2,1-2H3,(H,45,47)(H,46,48)/b19-17+,20-18+

InChI Key

SEACOSILDQEZMB-XPWSMXQVSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCC/C=C/CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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